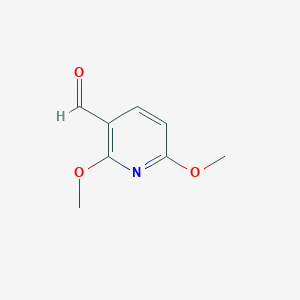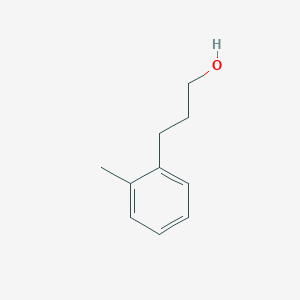
3-(2-Methylphenyl)propan-1-OL
説明
3-(2-Methylphenyl)propan-1-OL, also known as Methylphenidate, is an important synthetic compound with a wide range of applications in the fields of chemistry, biology, and medicine. Methylphenidate has been used for decades in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy, as well as in the treatment of certain neurological and psychiatric disorders. In addition, the compound has been studied for its potential use in the treatment of obesity and other metabolic disorders.
科学的研究の応用
Chemical Looping Synthesis
A novel approach for the production of propan-1-ol from propylene involves a chemical looping method . This process uses silver- and gold-based catalysts supported on SrFeO3−δ perovskite. The selectivity towards propan-1-ol over the temperature range of 260–300 °C is significant, with minimal formation of the secondary alcohol, propan-2-ol .
Flavoring Agent in Animal Feed
3-(2-Methylphenyl)propan-1-OL is evaluated for its safety and efficacy as a flavoring agent in animal feed . Its role is to enhance the palatability of feed, thereby improving intake and nutrition absorption in livestock.
Crystallography and Spectroscopy
In the field of crystallography, compounds like 3-(2-Methylphenyl)propan-1-OL are used to study crystal structures and spectroscopic properties . They can serve as solvents or components in crystalline structures to understand molecular interactions and arrangements.
Reference Compound in Analytical Chemistry
The compound is listed in databases such as the NIST Chemistry WebBook, indicating its use as a reference material for analytical methods . It helps in calibrating instruments and validating analytical procedures in chemical analysis.
Organic Synthesis
3-(2-Methylphenyl)propan-1-OL is used in the synthesis of complex organic molecules . It can act as an intermediate or a reagent in the construction of pharmaceuticals or other organic compounds.
Research and Development in Pharmaceuticals
The compound is utilized in the research and development phase of pharmaceuticals. Its applications range from studying organic reactions to synthesizing active pharmaceutical ingredients.
Catalysis Research
In catalysis, 3-(2-Methylphenyl)propan-1-OL is used to study the effects of different catalysts on the production of alcohols from alkenes . It serves as a model compound to understand the selectivity and efficiency of catalysts.
特性
IUPAC Name |
3-(2-methylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9-5-2-3-6-10(9)7-4-8-11/h2-3,5-6,11H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVRTEKMCCIWRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494657 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14902-36-4 | |
| Record name | 3-(2-Methylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




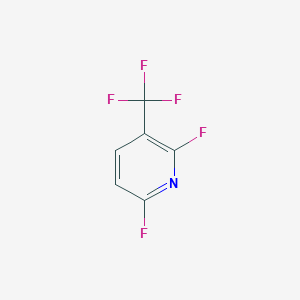
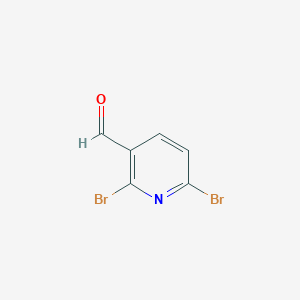

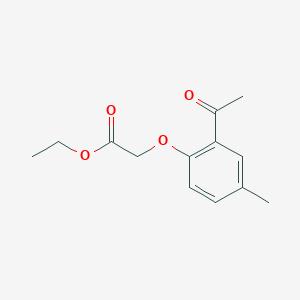
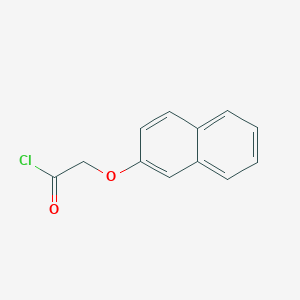
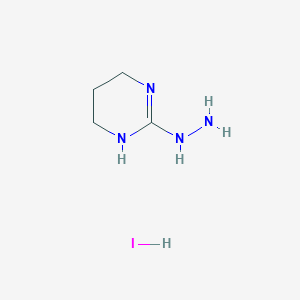

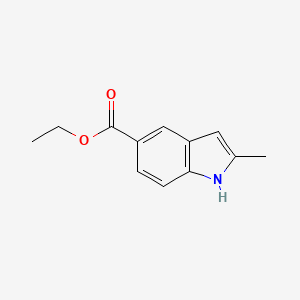
![(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1313873.png)
![2-(6-Nitroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1313876.png)
